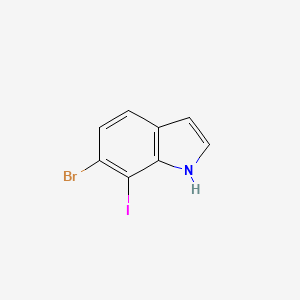

6-Bromo-7-iodo-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115666-48-3 |

|---|---|

Molecular Formula |

C8H5BrIN |

Molecular Weight |

321.94 g/mol |

IUPAC Name |

6-bromo-7-iodo-1H-indole |

InChI |

InChI=1S/C8H5BrIN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,11H |

InChI Key |

GWUHRUTWRRUMKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)I)Br |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 6 Bromo 7 Iodo 1h Indole

Retrosynthetic Analysis and Strategic Disconnections for 6,7-Dihaloindoles

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgslideshare.neticj-e.org For 6,7-dihaloindoles like 6-bromo-7-iodo-1H-indole, the primary disconnections involve the carbon-halogen bonds and the bonds forming the indole (B1671886) ring itself.

A logical retrosynthetic approach for this compound would prioritize the late-stage introduction of the halogen atoms to a pre-formed indole core or the construction of the indole ring from appropriately halogenated precursors. Key strategic disconnections include:

C-Br and C-I Bond Disconnection: This approach considers the sequential or simultaneous halogenation of a suitable indole precursor. The challenge lies in achieving the desired regioselectivity at the C-6 and C-7 positions, which are less reactive towards electrophilic substitution compared to the C-3, C-2, and C-5 positions.

Indole Ring Disconnection (e.g., Fischer Indole Synthesis): This strategy involves disconnecting the N1-C2 and C3-C3a bonds, leading back to a substituted phenylhydrazine (B124118) and a carbonyl compound. For this compound, this would necessitate a 2-bromo-3-iodophenylhydrazine precursor.

Alternative Cyclization Strategies: Other indole syntheses, such as the Leimgruber-Batcho, Bischler-Mohlau, or modern metal-catalyzed methods, can also be envisioned. irjmets.com These would involve disconnection to precursors like ortho-halogenated anilines or o-nitrotoluenes. irjmets.com

Precursor Design and Synthesis for Regioselective Halogenation at C-6 and C-7 Positions

The synthesis of this compound often relies on the careful design and preparation of precursors that facilitate the regioselective introduction of bromine and iodine at the C-6 and C-7 positions.

Aniline-Based Precursors and Functionalization Strategies

Aniline (B41778) and its derivatives are versatile starting materials for indole synthesis. wikipedia.org To achieve the desired 6-bromo-7-iodo substitution pattern, a 3-bromo-4-iodoaniline (B1342403) precursor is a logical starting point. The synthesis of such a precursor would involve a sequence of electrophilic aromatic substitution reactions on aniline, where directing group effects and reaction conditions are carefully controlled to achieve the desired regiochemistry.

One potential synthetic route could involve:

Protection of the amino group of aniline to modulate its activating effect and prevent side reactions.

Regioselective bromination and iodination of the protected aniline.

Conversion of the resulting halogenated aniline into a suitable precursor for indole ring formation, for instance, through diazotization followed by reduction to the corresponding phenylhydrazine.

A significant challenge is the control of regioselectivity during the halogenation of the aniline derivative. The inherent directing effects of the amino group (or its protected form) and the already present halogen substituents must be carefully considered.

Ortho-Halogenated Phenylhydrazines in Indole Annulation

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus. rsc.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. google.com For the synthesis of this compound, a key intermediate would be (2-bromo-3-iodophenyl)hydrazine.

The synthesis of this ortho-dihalogenated phenylhydrazine is non-trivial. It typically starts from a correspondingly substituted aniline, which is then converted to the hydrazine (B178648) via diazotization and subsequent reduction. The challenge lies in the initial synthesis of the 2-bromo-3-iodoaniline (B2774504) with high regiochemical purity.

Direct Halogenation Protocols for the Indole Scaffold

Direct halogenation of the pre-formed indole ring is an alternative and often more convergent approach to this compound. However, controlling the regioselectivity of electrophilic halogenation on the indole nucleus is a significant challenge due to the high reactivity of the C-3 position.

Sequential Halogenation Strategies: Bromination and Iodination

A sequential halogenation strategy would involve the introduction of one halogen followed by the other. The order of halogenation and the choice of reagents are critical for success. For instance, one might first attempt to brominate an indole derivative at the C-6 position and then iodinate the resulting 6-bromoindole (B116670) at the C-7 position.

The regioselectivity of these reactions is highly dependent on the reaction conditions and the presence of directing groups on the indole nitrogen. Protection of the indole nitrogen with a bulky group can sterically hinder the C-7 position, potentially favoring halogenation at other sites. Conversely, specific directing groups can be employed to favor functionalization at the C-7 position.

Chemo- and Regioselective Reagents for Indole Halogenation

The development of chemo- and regioselective halogenating reagents is crucial for the direct synthesis of specifically substituted indoles. A variety of reagents and catalytic systems have been explored for the controlled halogenation of the indole scaffold.

| Reagent/System | Halogen | Position(s) Targeted | Notes |

| N-Bromosuccinimide (NBS) | Bromine | Primarily C3, but can be directed | Often used for bromination. nih.gov |

| N-Iodosuccinimide (NIS) | Iodine | Primarily C3, but can be directed | A common source of electrophilic iodine. sci-hub.se |

| Molecular Bromine (Br₂) | Bromine | Can lead to polybromination | Reaction conditions must be carefully controlled. |

| Molecular Iodine (I₂) | Iodine | Generally less reactive than bromine | Often requires an activating agent or catalyst. |

| Palladium Catalysts | Various | C4, C7 | Directing group strategies are often employed. acs.orgnih.gov |

| Flavin-dependent halogenases | Chlorine, Bromine | C5, C6, C7 | Enzymatic methods offer high regioselectivity. nih.gov |

Table 1: Selected Reagents and Systems for Indole Halogenation

For the synthesis of this compound, a combination of these reagents and strategies would be necessary. For example, a directed C-H activation approach using a palladium catalyst could be employed for the selective iodination at the C-7 position of a 6-bromoindole precursor. Alternatively, enzymatic halogenation offers a promising avenue for achieving high regioselectivity that is often difficult to obtain with traditional chemical methods. nih.govfrontiersin.org

Control of Site-Specificity via Protecting Groups or Directing Groups

The regioselective functionalization of the indole core is a long-standing challenge in organic synthesis due to the presence of multiple C–H bonds. acs.org To achieve site-specificity, particularly at the C4 to C7 positions of the benzene (B151609) portion of the indole, the use of protecting groups (PGs) and directing groups (DGs) is a key strategy. acs.org These groups can modulate the electronic properties of the indole ring or chelate to a metal catalyst, thereby directing the reaction to a specific position.

For the synthesis of dihaloindoles like this compound, protecting the indole nitrogen is often the first step. This prevents unwanted side reactions at the N-H position and can influence the regioselectivity of subsequent halogenation steps. Electron-withdrawing groups on the indole nitrogen, for instance, can favor halogenation at the C2 position. organic-chemistry.orgacs.org

Directing groups are instrumental in targeting specific C-H bonds that are otherwise less reactive. For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. acs.org Similarly, a removable pyrimidyl directing group on the indole nitrogen has been used for copper-mediated C-2 chlorination. rsc.org For functionalization at the C4 position, transient directing groups like glycine (B1666218) have been employed in palladium-catalyzed halogenation reactions. researchgate.net The strategic placement of a directing group can create a metallacycle intermediate that facilitates the selective introduction of a substituent. researchgate.net

Table 1: Examples of Directing Groups in Indole Synthesis

| Directing Group | Position of Installation | Targeted Position for Functionalization | Catalyst System (Example) |

| Pivaloyl | C3 | C4, C5 | Palladium, Copper |

| Pyrimidyl | N1 | C2 | Copper |

| Glycine (transient) | N1 | C4 | Palladium |

| 3-Formyl | C3 | C4 | Iridium |

| N-P(O)tBu2 | N1 | C6, C7 | Palladium, Copper |

Indole Ring-Forming Reactions Incorporating Halogen Substituents

Instead of functionalizing a pre-formed indole ring, an alternative and often more efficient strategy is to construct the indole ring with the desired halogen substituents already in place on the starting materials.

Modified Fischer Indole Synthesis Approaches

The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.orgchem-station.comchemtube3d.commdpi.com To synthesize a this compound, a appropriately substituted (2-bromo-3-iodophenyl)hydrazine would be required. This can be reacted with a suitable carbonyl compound, which after a researchgate.netresearchgate.net-sigmatropic rearrangement and subsequent elimination of ammonia, would yield the target indole. chemtube3d.com

Modifications to the classical Fischer indole synthesis have been developed to improve yields, expand the substrate scope, and allow for milder reaction conditions. One significant modification involves the use of palladium catalysis to form the necessary N-arylhydrazone intermediate from an aryl bromide and a hydrazone. wikipedia.org This approach, known as the Buchwald modification, supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org Another variation involves a two-step process where a haloarene is converted to an indole by halogen-magnesium exchange, followed by reaction with di-tert-butyl azodicarboxylate and then a ketone under acidic conditions. rsc.org For complex syntheses, such as that of the antimigraine drug eletriptan, a modified Fischer indole synthesis using a protected phenylhydrazine has been shown to be effective where the direct approach fails. google.com

Palladium-Catalyzed Annulation Reactions for Substituted Indoles

Palladium-catalyzed annulation reactions have become a powerful tool for the synthesis of substituted indoles. nih.govnih.govrsc.orgrsc.org These methods often involve the coupling of an ortho-haloaniline with an alkyne or an olefin to construct the indole ring in a single step. This approach offers high efficiency and can tolerate a wide range of functional groups.

For the synthesis of a this compound, a potential route could involve the palladium-catalyzed annulation of a 2,3-dibromo-4-iodoaniline derivative with an appropriate coupling partner. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination and insertion of the alkyne or olefin, and subsequent intramolecular cyclization and reductive elimination to afford the indole product. nih.gov The choice of ligands and reaction conditions is crucial for controlling the regioselectivity of the annulation.

Larock Indole Synthesis Variations for Dihaloindole Scaffolds

The Larock indole synthesis is a specific type of palladium-catalyzed heteroannulation that reacts an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.comub.eduresearchgate.net This reaction is known for its high regioselectivity, generally placing the larger substituent of the alkyne at the C2 position of the indole. ub.edu

To create a this compound using this methodology, one would start with a 2,3-diiodo-4-bromoaniline derivative. The Larock synthesis has been modified to also work with ortho-bromoanilines, expanding its utility. caltech.eduacs.org The reaction mechanism involves the formation of a six-membered palladium-containing heteroatom intermediate. wikipedia.org The use of N-heterocyclic carbene (NHC)-palladium complexes as catalysts has been shown to improve the efficiency and regioselectivity of the Larock indole synthesis. rsc.org This method is particularly valuable for creating complex and highly functionalized indoles. researchgate.netacs.org

Protecting Group Strategies for the Indole Nitrogen and Sensitive Functional Groups during Synthesis

In the multi-step synthesis of complex molecules like this compound, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org The indole nitrogen is acidic and nucleophilic, and therefore often requires protection to prevent unwanted side reactions during subsequent synthetic transformations. bhu.ac.in

A variety of protecting groups are available for the indole nitrogen, each with its own set of conditions for introduction and removal. researchgate.net Common choices include:

Boc (tert-butoxycarbonyl): This group is widely used due to its ease of introduction and removal under acidic conditions. researchgate.net It is stable to many reaction conditions, including those involving nucleophiles and catalytic hydrogenation. researchgate.net

Cbz (carbobenzyloxy): Removable by hydrogenolysis, this protecting group is another common choice. wikipedia.org

Sulfonyl groups (e.g., Tosyl (Ts) or Phenylsulfonyl): These groups are robust and can withstand harsh reaction conditions. wikipedia.orgresearchgate.net Their removal, however, often requires strong reducing agents or concentrated acids. wikipedia.orgresearchgate.net

Silyl groups (e.g., TBDMS - tert-butyldimethylsilyl): These can be used for temporary protection and are typically removed with fluoride (B91410) ion sources. orgsyn.org

Challenges and Process Optimization in the Multi-Step Synthesis of this compound for Research Scale-Up

Scaling up the synthesis of a complex molecule like this compound from the research laboratory to a larger, multi-gram scale presents several challenges. nih.govresearchgate.netacs.orgoup.com These challenges often relate to reaction efficiency, purification, safety, and cost.

Key Challenges and Optimization Strategies:

Reaction Yields: Low yields in any step of a multi-step synthesis become magnified at a larger scale. Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial. Design of Experiments (DoE) can be a powerful tool for systematically optimizing reaction conditions. researchgate.netacs.org

Purification: Chromatographic purification, which is common in small-scale synthesis, can be cumbersome and expensive at a larger scale. Developing synthetic routes that yield products that can be purified by crystallization or extraction is highly desirable. oup.com

Reagent Cost and Availability: The cost and availability of starting materials and reagents become significant factors in scale-up. Using more economical reagents and catalysts is often necessary.

Reaction Conditions: Reactions that require very high or low temperatures, high pressures, or highly sensitive reagents can be difficult and hazardous to implement on a large scale. Developing more robust and safer reaction protocols is a key aspect of process optimization.

Process Efficiency: "Telescoping" reactions, where multiple synthetic steps are performed in a single pot without isolating intermediates, can significantly improve efficiency and reduce waste. oup.com The use of flow chemistry can also offer advantages in terms of safety, scalability, and control over reaction parameters. researchgate.net

Automation: For producing libraries of related compounds, automated synthesis platforms can accelerate the optimization process by allowing for high-throughput screening of reaction conditions on a small scale. nih.gov

For the synthesis of this compound, a scalable route might favor a convergent approach, such as a modified Fischer indole synthesis or a Larock annulation, where the complex indole core is assembled late in the synthesis from readily available, halogenated precursors. mdpi.com Careful planning and optimization at each step are essential for the successful and efficient large-scale production of this and other complex heterocyclic compounds.

Iii. Reactivity and Advanced Derivatization of 6 Bromo 7 Iodo 1h Indole

Orthogonal Reactivity of Bromo and Iodo Substituents in Transition-Metal-Catalyzed Cross-Coupling Reactions

The concept of orthogonal reactivity is central to the synthetic utility of 6-bromo-7-iodo-1H-indole. In transition-metal catalysis, particularly with palladium, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This difference in reactivity allows for selective transformations at the C-7 position while leaving the C-6 bromine atom intact for subsequent reactions. This step-wise approach enables the controlled and efficient construction of complex, polysubstituted indole (B1671886) derivatives.

The higher reactivity of the C-7 iodine atom is exploited in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds selectively at this position.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of this compound, this reaction can be performed selectively at the C-7 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.com This selectivity is attributed to the greater reactivity of the C-I bond compared to the C-Br bond in the palladium-catalyzed cycle. rsc.orgacs.org This reaction provides a direct route to 7-alkynyl-6-bromo-1H-indoles, which are valuable intermediates for further synthetic transformations. For instance, unprotected halotryptophans, including 7-iodotryptophan, have been successfully coupled with a range of terminal alkynes. rsc.org

Table 1: Examples of Sonogashira Coupling Reactions

| Starting Material | Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-Iodotryptophan | Phenylacetylene | Pd(OAc)₂, sSPhos, CuI, DIPA, H₂O | 7-(Phenylethynyl)tryptophan | High Conversion | rsc.org |

| 7-Iodotryptophan | 3-Butyn-1-ol | Pd(OAc)₂, sSPhos, CuI, DIPA, H₂O | 7-(4-Hydroxybut-1-yn-1-yl)tryptophan | High Conversion | rsc.org |

| 3-Iodo-1H-indazole | Propiolic derivatives | Palladium and Copper catalysts | 3-Alkynyl-1H-indazoles | - | mdpi.com |

| 5-Iodo-2'-deoxyuridine | Terminal alkynes | Pd(PPh₃)₄, CuI, Et₃N | C5-alkynyl-2'-deoxyuridines | Good | rsc.org |

This table presents examples of Sonogashira coupling reactions on related halogenated heterocycles to illustrate the general applicability of the method.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organohalide. rsc.org Due to the higher reactivity of the C-I bond, this compound can undergo selective Suzuki-Miyaura coupling at the C-7 position. This allows for the introduction of a wide variety of aryl and heteroaryl groups at this position, while the bromine at C-6 remains available for subsequent functionalization. The reaction is typically carried out using a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity. This method has been successfully applied to the synthesis of various C7-arylated indazole derivatives from their corresponding 7-bromo-4-substituted precursors. nih.gov

Table 2: Conditions for Suzuki-Miyaura Coupling of a 7-Bromo-1H-indazole

| Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ (10) | K₂CO₃ | DMF | 48 | 30 |

| PdCl₂(PPh₃)₂ (10) | Cs₂CO₃ | DMF | 48 | 50 |

| Pd(dppf)Cl₂ (10) | Cs₂CO₃ | DMF | 24 | 75 |

| Pd(OAc)₂/SPhos (5/10) | Cs₂CO₃ | Dioxane/H₂O | 12 | 92 |

This table is adapted from a study on 7-bromo-4-substituted-1H-indazoles to demonstrate typical conditions for Suzuki-Miyaura coupling at the C7 position. nih.gov

The Negishi coupling reaction involves the palladium- or nickel-catalyzed coupling of an organozinc compound with an organohalide. wikipedia.org This reaction is known for its high functional group tolerance and reactivity. chemie-brunschwig.ch For this compound, the greater reactivity of the C-I bond allows for selective Negishi coupling at the C-7 position. This provides a pathway to introduce alkyl, aryl, and vinyl substituents by reacting the indole with the appropriate organozinc reagent. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf). acs.org While indole derivatives can be challenging substrates in palladium-catalyzed couplings due to their electron-rich nature, successful Negishi couplings have been reported for various bromoindoles and bromotryptophans. nih.gov

The Stille coupling reaction utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organohalide. researchgate.net Similar to other palladium-catalyzed cross-coupling reactions, the C-I bond of this compound is expected to react preferentially over the C-Br bond. This allows for the selective introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and alkynyl groups, at the C-7 position. The Stille reaction is valued for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. researchgate.net

Following the selective functionalization at the C-7 position, the remaining bromine atom at the C-6 position serves as a handle for further derivatization. The C-Br bond, being less reactive than the C-I bond, can be activated under more forcing reaction conditions or with different catalyst systems to undergo a second transition-metal-catalyzed cross-coupling reaction. This sequential functionalization strategy is a powerful tool for the synthesis of complex, disubstituted indoles. For instance, after a Sonogashira or Suzuki coupling at C-7, a subsequent Suzuki, Heck, or other coupling reaction can be performed at the C-6 position. The functionalization at the C-6 position of indoles has been reported, often requiring specific directing groups or catalytic systems to achieve good yields and selectivity. frontiersin.org

Transition-Metal-Catalyzed C-C Coupling Reactions at the C-6 Position (Bromine)

Selective C-6 Functionalization via Suzuki-Miyaura, Sonogashira, or Heck Reactions

The presence of both bromine and iodine on the indole ring allows for selective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization. However, selective functionalization at the C-6 position, which bears the bromine atom, can be achieved by first reacting the more labile C-7 iodine and then targeting the C-6 bromine in a subsequent step. Alternatively, specific catalytic systems can be employed to favor reaction at the C-6 position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds. mdpi.comnih.gov While the C-I bond at the 7-position is typically more reactive, selective Suzuki-Miyaura coupling at the C-6 position of a dihaloindole can be achieved. This often involves the use of specific palladium catalysts and reaction conditions that favor the oxidative addition of the C-Br bond. For instance, microwave-assisted Suzuki coupling has been shown to be effective for the arylation of bromoindazoles, a related heterocyclic system. The choice of palladium catalyst, ligand, and base is crucial for achieving high selectivity and yield. acs.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. mdpi.comnih.gov Similar to the Suzuki-Miyaura reaction, the C-I bond at the 7-position would be expected to react preferentially. However, selective Sonogashira coupling at the C-6 position can be accomplished, particularly after the C-7 position has been functionalized. researchgate.net The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. rsc.org

Heck Reaction: The Heck reaction is used to form a carbon-carbon bond between an alkene and an aryl halide. The reactivity trend generally favors the C-I bond over the C-Br bond. Selective Heck reactions at the C-6 position of this compound would likely require prior functionalization of the C-7 position or the use of specialized catalytic systems to overcome the inherent reactivity difference.

Table 1: Selective C-6 Functionalization Reactions

| Reaction | Catalyst System | Coupling Partner | Key Features |

| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Arylboronic acid | Forms C-C (aryl) bonds. Selectivity can be controlled. nih.gov |

| Sonogashira | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst | Terminal alkyne | Forms C-C (alkynyl) bonds. researchgate.netrsc.org |

| Heck | Pd catalyst (e.g., Pd(OAc)₂) | Alkene | Forms C-C (alkenyl) bonds. |

Selective C-N and C-O Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and amines. chemrxiv.orgamazonaws.comorganic-chemistry.org This reaction is highly valuable for the synthesis of N-arylated compounds. Similarly, palladium-catalyzed C-O coupling reactions can be used to form aryl ethers from aryl halides and alcohols or phenols. nih.govmit.edu

In the context of this compound, the differential reactivity of the two halogen atoms can be exploited to achieve selective C-N or C-O bond formation. The C-I bond at the 7-position is more susceptible to oxidative addition to the palladium catalyst and would therefore be expected to react preferentially. nih.gov This allows for selective amination or etherification at the C-7 position. Subsequent functionalization at the C-6 position can then be carried out under more forcing conditions or with a different catalytic system. The choice of ligand is critical in these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. acs.orgtcichemicals.com

Table 2: Selective C-N and C-O Coupling Reactions

| Reaction | Catalyst System | Coupling Partner | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Base | Amines, Amides | Forms C-N bonds. nih.gov |

| C-O Coupling | Pd catalyst, Phosphine ligand, Base | Alcohols, Phenols | Forms C-O bonds. nih.govmit.edu |

Directed Ortho-Metalation and Halogen-Dance Reactions on the Dihaloindole Core

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org In the case of this compound, the indole nitrogen, after protection, can act as a DMG, directing metalation to the C-7 position. However, the presence of the halogen at C-7 complicates this.

A related and often competing reaction is the halogen-dance reaction, which involves the base-catalyzed migration of a halogen atom along an aromatic ring. clockss.orgias.ac.inwikipedia.org This rearrangement can lead to the formation of isomeric haloindoles. For dihaloindoles, the halogen-dance can be a complex process, potentially leading to a mixture of products. researchgate.netresearchgate.net The reaction is driven by thermodynamics, with the halogen migrating to a more stable position. wikipedia.org The regioselectivity of both DoM and halogen-dance reactions is influenced by factors such as the choice of base, solvent, temperature, and the nature of the substituents on the indole ring. acs.org

Electrophilic Aromatic Substitution Reactions on the Indole Ring (e.g., Nitration, Sulfonation)

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds, including indoles. wikipedia.org The indole ring is generally susceptible to electrophilic attack, with the C-3 position being the most reactive. bhu.ac.in However, the presence of two electron-withdrawing halogen atoms at the C-6 and C-7 positions deactivates the benzene (B151609) portion of the indole ring towards electrophilic substitution.

Nitration: The nitration of indoles typically requires mild conditions to avoid polymerization. bhu.ac.in Common nitrating agents include benzoyl nitrate (B79036) or ethyl nitrate. bhu.ac.in For this compound, nitration would be expected to occur preferentially on the pyrrole (B145914) ring, likely at the C-3 position, as the benzene ring is deactivated. ijrar.org

Sulfonation: Sulfonation of indoles is usually carried out using a pyridine-sulfur trioxide complex. bhu.ac.in Similar to nitration, the reaction would be expected to occur at the C-3 position of this compound.

The regioselectivity of electrophilic aromatic substitution on substituted indoles can be complex and is influenced by both the electronic and steric effects of the substituents. acs.orgresearchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential on Halogenated Indoles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. The bromine and iodine atoms on this compound are electron-withdrawing, which can enhance the reactivity of the indole ring towards nucleophilic attack compared to unsubstituted indoles. evitachem.comsmolecule.com However, the SNAr potential of halogenated indoles is generally considered to be limited unless there are strong activating groups present. sapub.org The reactivity can be influenced by the nature of the nucleophile and the reaction conditions. chim.it

N-Functionalization Strategies for the Indole Nitrogen Atom

The nitrogen atom of the indole ring is a key site for functionalization, which can be important for modulating the compound's biological activity and for directing subsequent reactions on the indole core.

N-Alkylation: The indole nitrogen can be alkylated using a variety of alkylating agents, such as alkyl halides, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom. organic-chemistry.org

N-Acylation: N-acylation of indoles can be achieved using acylating agents like acetic anhydride (B1165640) or acyl chlorides. bhu.ac.in Acylation at the nitrogen can serve as a protecting group strategy and can also influence the regioselectivity of subsequent reactions. bhu.ac.in For example, N-acylation can direct electrophilic attack to the C-3 position.

Table 3: N-Functionalization Reactions

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-6-bromo-7-iodo-1H-indole |

| N-Acylation | Acyl chloride, Base | N-Acyl-6-bromo-7-iodo-1H-indole |

N-Arylation and Related Transformations

The functionalization of the nitrogen atom within the indole scaffold is a fundamental strategy in medicinal chemistry and materials science for modulating the electronic and steric properties of the core structure. For the this compound substrate, the N–H bond presents a reactive site amenable to various substitution reactions, most notably N-arylation. The primary methods for forging this C(sp²)–N bond are transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has become one of the most versatile and widely adopted methods for the N-arylation of heterocyclic compounds, including indoles. nih.gov This reaction typically involves the coupling of an amine (in this case, the N–H of the indole) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. wikipedia.org The choice of ligand is critical and has evolved through several generations, with modern sterically hindered and electron-rich phosphine ligands enabling the coupling of a vast array of substrates under milder conditions. wikipedia.orgorganic-chemistry.org

While specific studies on the N-arylation of this compound are not extensively documented, the reactivity can be inferred from research on related haloindoles. For instance, various bromoindoles have been successfully coupled with aryl halides and other partners. nih.gov The reaction conditions are highly substrate-dependent, but generally employ a palladium source like Pd(OAc)₂ or a pre-catalyst, a specialized ligand such as RuPhos or BrettPhos, and a strong, non-nucleophilic base like LiHMDS or NaOt-Bu. nih.govnih.gov The presence of the C6-bromo and C7-iodo substituents on the indole ring may influence the acidity of the N-H proton and the electronic nature of the indole nucleus, potentially requiring optimization of the catalytic system.

Ullmann Condensation

The copper-catalyzed Ullmann condensation is a classical and still relevant method for N-arylation. beilstein-journals.org Historically, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper salts (e.g., CuI) and various ligands, such as diamines, amino acids, or phenanthrolines. mdpi.comnih.gov These improved systems facilitate the coupling of indoles with aryl iodides, bromides, and even chlorides under more manageable conditions. mdpi.com For a substrate like this compound, an Ullmann-type reaction with an aryl halide would likely proceed using a catalytic amount of a copper(I) salt, a suitable ligand, a base such as K₂CO₃ or Cs₂CO₃, and a polar aprotic solvent like DMF or DMSO at elevated temperatures. mdpi.com

Related N-Transformations

Beyond N-arylation, the indole nitrogen can undergo other important transformations. N-alkylation is a common modification, often achieved by deprotonating the indole with a base (e.g., NaH) followed by reaction with an alkyl halide. nih.gov This method has been successfully applied to related compounds like 6-bromoindole (B116670) to introduce various alkyl and functionalized alkyl groups at the N1 position. nih.gov

The table below summarizes representative conditions for the N-functionalization of a related haloindole, demonstrating the general feasibility and typical parameters for such transformations.

Interactive Data Table: Representative Conditions for N-Functionalization of Haloindoles

This table illustrates common catalytic systems and conditions used for the N-arylation and N-alkylation of haloindoles, which serve as a model for the potential reactivity of this compound.

| Entry | Indole Substrate | Coupling Partner | Catalytic System/Reagent | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

| 1 | 6-Bromoindole | Methyl 2-(bromomethyl)acetate | NaH | DMF | RT | Methyl 2-(6-bromo-1H-indol-1-yl)acetate | 91 | nih.gov | |

| 2 | 5-Bromoindazole | N-Methylaniline | [Pd(RuPhos)G3] (2 mol%) | LiHMDS | Toluene | 100 | 5-Bromo-1-(methyl(phenyl)amino)indazole | 88 | nih.gov |

| 3 | 4-Chloroindole | Morpholine | [Pd(BrettPhos)G3] (2 mol%) | LiHMDS | Toluene | 100 | 4-(Morpholino)-1H-indole | 78 | nih.gov |

| 4 | Indole | Iodobenzene | CuI (10 mol%), D-glucosamine (10 mol%) | Cs₂CO₃ | DMSO/H₂O | 100 | 1-Phenyl-1H-indole | - | rsc.org |

| 5 | Indole | 3-Bromotoluene | Pd(tBu₃P)₂ (5 mol%) | NaOtBu | CPME | - | 1-(m-tolyl)-1H-indole | 55 | nih.gov |

Iv. Advanced Applications As a Synthetic Building Block and Precursor Material

Precursor for Complex Heterocyclic Architectures

The indole (B1671886) nucleus is a common motif in a vast array of natural products and pharmacologically active compounds. nih.gov The ability to elaborate upon the 6-bromo-7-iodo-1H-indole framework opens avenues for the creation of intricate heterocyclic systems.

The construction of polycyclic systems containing an indole moiety is a significant area of synthetic research. This compound can serve as a key starting material for creating fused heterocyclic systems. For instance, palladium-catalyzed intramolecular C-H arylation reactions can be employed to form new rings by connecting one of the halogenated positions to another part of the molecule. organic-chemistry.org This strategy allows for the regioselective formation of complex polycyclic structures.

A variety of methods, including Fischer indole synthesis and Larock indole synthesis, have been developed for the creation of indole rings, which can then be further functionalized. rsc.org The presence of two different halogens in this compound offers a distinct advantage, enabling stepwise and controlled annulation reactions to build up polycyclic frameworks. For example, a Sonogashira coupling could be performed selectively at the more reactive iodine position, followed by a subsequent Suzuki or Heck coupling at the bromine position to introduce different molecular fragments and facilitate cyclization.

The indole alkaloid family is one of the largest and most structurally diverse classes of natural products, often isolated from marine organisms. nih.gov The synthesis of these complex molecules frequently relies on the availability of appropriately functionalized indole precursors. This compound provides a strategic starting point for the assembly of various natural product cores.

For example, in the synthesis of bis- and tris-indole alkaloids, the selective functionalization of a dihaloindole is a key step. nih.gov The differential reactivity of the halogens allows for the sequential introduction of other indole units or complex side chains. A notable application is in the synthesis of spongotine-type natural products, where a Friedel–Crafts-type alkylation of a bromoindole with a suitable alcohol can be a crucial step. acs.org

The following table outlines synthetic strategies that can be employed using this compound for the construction of natural product-like cores.

| Reaction Type | Reagents and Conditions | Resulting Core Structure | Reference |

| Suzuki Coupling | Pd Catalyst, Boronic Acid | Aryl-substituted indole | nih.gov |

| Sonogashira Coupling | Pd/Cu Catalyst, Terminal Alkyne | Alkynyl-substituted indole | researchgate.net |

| Friedel-Crafts Alkylation | Lewis Acid, Electrophile | Alkylated indole core | acs.org |

| Buchwald-Hartwig Amination | Pd Catalyst, Amine | Amino-substituted indole | N/A |

Synthesis of Polycyclic Indole Derivatives

Application in Functional Materials Chemistry

The unique electronic properties of the indole ring have led to its exploration in the field of materials science. The ability to introduce various substituents onto the this compound core allows for the fine-tuning of its electronic and photophysical properties, making it a promising precursor for a range of functional materials.

Indole derivatives have shown potential for use in organic electronic devices due to their inherent electronic characteristics. The development of new organic semiconductors is crucial for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The substitution pattern of this compound allows for the systematic modification of the electronic properties of the resulting materials.

Indigo (B80030) derivatives, which are dimers of indole units, have been successfully used as the active layer in OFETs. nih.gov The synthesis of such derivatives can start from appropriately substituted indoles. The presence of electron-withdrawing or electron-donating groups on the indole ring can significantly alter the photophysical properties of the resulting indigoid pigments. nih.gov By using this compound as a precursor, it is possible to synthesize novel indigo-based semiconductors with tailored properties.

The dimerization of indole derivatives leads to the formation of indigoid pigments, a class of compounds known for their vibrant colors. nih.gov A well-known example is Tyrian purple, which is 6,6′-dibromoindigo. researchgate.net The synthesis of such pigments can be achieved through the oxidation of the corresponding indole precursors.

Enzymatic methods using P450 monooxygenases have been developed for the synthesis of a variety of indigo derivatives from different substituted indoles. nih.gov The specific substituents on the indole ring influence the color of the resulting pigment. nih.gov this compound could potentially be used to create novel, unsymmetrically substituted indigo dyes with unique colors and properties. The synthesis of 6,6'-dihalogenoindigos has been achieved from the corresponding haloindoles through a three-step process involving iodination, acetoxylation, and subsequent alkaline hydrolysis with air oxidation. researchgate.net

The table below shows the colors of some halogenated indigo derivatives.

| Indigo Derivative | Color |

| 6,6′-Dibromoindigo (Tyrian Purple) | Violet |

| 6,6′-Dichloroindigo | Violet |

| 6,6′-Difluoroindigo | Blue |

| 6,6'-Diiodoindigo | Violet |

π-Conjugated polymers are a class of materials with alternating single and double bonds that exhibit semiconductor properties, making them suitable for various optoelectronic applications. acs.org The incorporation of indole units into the backbone of these polymers can influence their electronic and optical characteristics. The difunctional nature of this compound makes it an ideal monomer for polymerization reactions.

Cross-coupling reactions such as Stille and Suzuki polymerizations are common methods for synthesizing conjugated polymers. acs.org By utilizing the two reactive halogen sites on this compound, it can be copolymerized with other monomers to create novel donor-acceptor polymers. The specific properties of these polymers, such as their band gap and charge mobility, can be tuned by carefully selecting the comonomers and the polymer architecture. researchgate.net The development of indole-containing polymers is an active area of research with the potential to lead to new materials for organic solar cells, light-emitting diodes, and other electronic devices. google.com

Precursor for Advanced Dye and Pigment Synthesis (e.g., Indigo derivatives)

Role in Ligand Synthesis for Transition Metal Catalysis

The indole scaffold is a valuable platform for ligand design due to its inherent electronic characteristics and the potential for modification at multiple positions. nih.govacs.org The presence of bromine and iodine on the 6- and 7-positions of the indole ring, as in this compound, offers distinct reaction sites for transition-metal-catalyzed cross-coupling reactions. This differential reactivity is crucial for the stepwise and controlled construction of sophisticated ligand frameworks.

The development of ligands that can control the chemo- and regioselectivity of catalytic reactions is a significant area of research. Indole-based ligands have gained attention for their ability to influence the outcome of metal-catalyzed transformations. nih.gov The unique electronic and steric properties of the indole ring system can be harnessed to create catalysts that direct reactions to a specific site on a substrate molecule.

The functionalization of the indole core is a key strategy in tailoring the properties of the resulting ligands. For instance, the introduction of different substituents on the indole nitrogen or at various positions on the carbocyclic ring can dramatically alter the ligand's electronic nature and steric bulk. This, in turn, influences the catalytic activity and selectivity of the corresponding metal complex.

Recent advancements have focused on catalyst-controlled chemo-divergent synthesis, allowing for selective functionalization of the indole C-H bonds. nih.gov Rhodium(III) catalysis, for example, has been effectively used for the synthesis of functionalized indoles by employing directing groups to achieve high selectivity. nih.gov The ability to selectively modify the indole framework is essential for creating ligands that can achieve high levels of chemo- and regioselectivity in catalysis.

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. nih.gov Chiral ligands are instrumental in asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of a single enantiomer of a product. Indole-based structures are prominent in many chiral catalysts and ligands. nih.gov

The compound this compound can serve as a precursor for the synthesis of chiral ligands. The sequential and selective replacement of the bromine and iodine atoms with different chemical entities allows for the construction of a chiral environment around the metal center to which the ligand coordinates. This is a critical step in the development of catalysts for enantioselective reactions.

The field of organocatalytic asymmetric synthesis has seen the development of various strategies to create indole-based chiral heterocycles. nih.govresearchgate.net These strategies often involve the use of platform molecules that can be elaborated into complex chiral structures. By analogy, this compound represents a platform molecule that, through carefully designed synthetic sequences, can be transformed into chiral ligands. For example, the atroposelective synthesis of axially chiral biaryls, a class of important chiral ligands, can be achieved through transition metal-catalyzed cross-coupling reactions. snnu.edu.cn The distinct reactivity of the C-Br and C-I bonds in this compound could be exploited in a stepwise manner to build such axially chiral systems.

Recent research has highlighted the successful synthesis of axially chiral N-arylindoles via asymmetric Larock indole synthesis, employing a chiral phosphine (B1218219) ligand with palladium. acs.org This demonstrates the potential of indole derivatives in creating novel chiral scaffolds. Furthermore, organocatalytic methods have been developed for the atroposelective construction of axially chiral (hetero)aryl-based scaffolds, which are valuable in the design of new chiral catalysts. rsc.org The strategic dihalogenation of the indole ring in this compound provides a handle for participating in such advanced catalytic systems to generate novel chiral ligands.

V. Theoretical and Computational Investigations of 6 Bromo 7 Iodo 1h Indole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 6-Bromo-7-iodo-1H-indole, DFT calculations, often employing a hybrid functional like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecule's geometry to its most stable conformation. doi.org Following optimization, a series of electronic properties can be calculated to understand its behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. doi.orgnih.gov The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. doi.orgnih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich indole (B1671886) ring, while the LUMO would also be located on the aromatic system. The presence of the large, polarizable iodine and bromine atoms would likely influence the energies of these orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound (Illustrative Data)

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.65 | Indicates electron-donating ability |

| LUMO Energy | -1.20 | Indicates electron-accepting ability |

This illustrative data is based on trends observed for similar halogenated indole structures. The actual values would be determined via specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It illustrates the charge distribution on the molecule's surface. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. uni-muenchen.deacs.org

For this compound, the MEP map would be expected to show a region of high negative potential around the N-H group of the indole ring, making it a primary site for interaction with electrophiles or for hydrogen bonding. The halogen atoms, particularly iodine, can exhibit a phenomenon known as a "σ-hole," where a region of positive electrostatic potential exists on the outermost portion of the atom along the C-X bond axis. acs.org This makes the iodine and bromine atoms potential sites for halogen bonding, a type of non-covalent interaction. acs.org The π-system of the indole ring would also show a degree of negative potential.

Molecular Orbital Analysis (HOMO-LUMO) and Band Gap Prediction

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui Functions)

To gain a more quantitative understanding of reactivity, quantum chemical descriptors can be calculated. Fukui functions, derived from DFT, are particularly useful for identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. aablocks.comnih.gov The condensed Fukui function (fk) at a specific atomic site 'k' quantifies the change in electron density at that site upon the addition or removal of an electron.

fk+ : Predicts the site for nucleophilic attack.

fk- : Predicts the site for electrophilic attack.

fk0 : Predicts the site for radical attack.

For this compound, these calculations would likely identify specific carbon atoms within the indole ring as being most susceptible to electrophilic attack, a common reaction pathway for indoles. aablocks.com The analysis could also distinguish the reactivity of the different positions on the heterocyclic and benzene (B151609) portions of the indole core.

Computational Prediction of Spectroscopic Properties (excluding basic identification data)

DFT calculations can simulate various types of spectra, providing a theoretical basis for interpreting experimental data and understanding the molecule's structural and electronic transitions. researchgate.net

Theoretical vibrational spectra (Infrared and Raman) can be computed for the optimized geometry of this compound. researchgate.netresearchgate.net These calculations provide the frequencies and intensities of the vibrational modes of the molecule. By analyzing the nature of these vibrations, specific peaks in an experimental spectrum can be assigned to the stretching, bending, and torsional motions of particular functional groups. For instance, the calculations would predict the characteristic stretching frequencies for the N-H bond, C-H bonds, C-C bonds within the rings, and the C-Br and C-I bonds. Comparing the computed spectrum with an experimental one can confirm the molecule's structure. researchgate.net

Table 2: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

| Vibrational Mode | Predicted Wavenumber (cm-1) | Description |

|---|---|---|

| ν(N-H) | ~3450 | N-H stretching |

| ν(C-H) aromatic | ~3100-3000 | Aromatic C-H stretching |

| ν(C=C) aromatic | ~1600-1450 | Aromatic ring stretching |

| ν(C-Br) | ~650-550 | C-Br stretching |

These are approximate ranges based on known spectroscopic data for similar functional groups. Precise values are obtained from DFT frequency calculations.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption (UV-Vis) spectrum of a molecule. uni-regensburg.demdpi.com The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These absorptions correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals (e.g., π→π* transitions). doi.org For this compound, the TD-DFT simulation would provide insight into how the heavy halogen substituents affect the electronic transitions within the indole chromophore.

NMR Chemical Shift Predictions for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Computational chemistry provides powerful tools to predict NMR chemical shifts, which can then be compared with experimental data to validate a proposed structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a Density Functional Theory (DFT) framework, is a common approach for these predictions.

The process involves optimizing the molecular geometry of this compound at a suitable level of theory (e.g., B3LYP functional with a basis set like 6-311+G(d,p)). Following optimization, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Predicted chemical shifts are highly sensitive to the molecular conformation and the computational model used. For this compound, the heavy bromine and iodine atoms would necessitate the use of basis sets that can handle relativistic effects for higher accuracy.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

This table is illustrative and not based on published data.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | 11.5 - 12.5 | - |

| C2 | 7.0 - 7.5 | 120 - 125 |

| C3 | 6.5 - 7.0 | 100 - 105 |

| C4 | 7.2 - 7.7 | 125 - 130 |

| C5 | 7.1 - 7.6 | 122 - 127 |

| C6 | - | 115 - 120 |

| C7 | - | 85 - 95 |

| C3a | - | 130 - 135 |

| C7a | - | 135 - 140 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a relatively rigid molecule like this compound, MD simulations would be primarily used to explore its interactions with other molecules, such as solvents or biological macromolecules, rather than its own conformational flexibility.

An MD simulation would begin by placing the molecule in a simulated environment (e.g., a box of water molecules). A force field—a set of parameters that defines the potential energy of the system—is assigned to all atoms. The simulation then calculates the net force on each atom and integrates Newton's equations of motion to model the system's evolution over time. Analysis of the resulting trajectory can reveal stable intermolecular interactions, such as hydrogen bonds involving the indole N-H group, and halogen bonds involving the bromine and iodine atoms. These simulations provide insight into how the molecule behaves in a dynamic, condensed-phase environment.

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG)

The topological analysis of electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into regions based on the behavior of the electron density (ρ) and its derivatives.

Electron Localization Function (ELF): ELF is used to visualize regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. canterbury.ac.uk For this compound, an ELF analysis would be expected to show localization basins corresponding to the C-C, C-N, N-H, C-H, C-Br, and C-I bonds, as well as the lone pairs on the nitrogen, bromine, and iodine atoms.

Localized Orbital Locator (LOL): Similar to ELF, LOL provides a clear picture of electron localization, often with more distinct separation between bonding regions.

Reduced Density Gradient (RDG): The RDG method is particularly useful for identifying and visualizing non-covalent interactions. acs.org It analyzes the relationship between the electron density and its gradient. A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian can distinguish between attractive interactions (like hydrogen or halogen bonds) and repulsive steric clashes. For this compound, this analysis could reveal intramolecular interactions between the adjacent bromine and iodine substituents.

These analyses are performed on the electron density, typically calculated using high-level quantum mechanical methods. researchgate.net

Solvent-Solute Interaction Studies using Continuum Solvation Models (e.g., IEFPCM)

Continuum solvation models are a computationally efficient way to study the effects of a solvent on a solute without explicitly modeling individual solvent molecules. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used approach. researchgate.net

In this method, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the bulk solvent. The solute and solvent polarize each other, and the resulting electrostatic interactions are calculated. This allows for the computation of solvation free energy, which indicates how favorably the molecule interacts with the solvent. Furthermore, optimizing the geometry of this compound within the IEFPCM framework can reveal how the solvent influences its structure and electronic properties, such as its dipole moment. This approach is crucial for accurately modeling chemical processes that occur in solution. researchgate.net

Vi. Advanced Analytical Methodologies for Characterization and Reaction Monitoring

High-Resolution Multi-Dimensional NMR Spectroscopy for Complex Derivative Elucidation

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules like the derivatives of 6-bromo-7-iodo-1H-indole. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used to resolve overlapping signals in the aromatic region of the spectrum, which is often complicated by the presence of multiple substituents.

For instance, in a substituted this compound derivative, a COSY spectrum would reveal the coupling between adjacent protons, helping to establish the connectivity within the indole (B1671886) ring and any attached side chains. An HSQC spectrum correlates each proton to the carbon it is directly attached to, while the HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds), which is critical for identifying quaternary carbons and confirming the points of substitution. The chemical shifts in both ¹H and ¹³C NMR spectra are significantly influenced by the electronic effects of the bromine and iodine atoms, as well as other substituents on the indole nucleus. journals.co.zacdnsciencepub.comacs.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Substituted this compound Derivatives.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| N-H | 11.0 - 12.5 (broad singlet) | - | C2, C3, C7a |

| H-2 | 7.0 - 7.5 (doublet or singlet) | 120 - 130 | C3, C3a, N-H |

| H-3 | 6.5 - 7.0 (doublet or singlet) | 100 - 110 | C2, C3a, C4 |

| H-4 | 7.2 - 7.8 (doublet) | 115 - 125 | C3, C5, C7a |

| H-5 | 7.0 - 7.5 (doublet) | 120 - 130 | C4, C6, C7 |

Note: The actual chemical shifts can vary significantly based on the solvent and the nature of other substituents on the indole ring.

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis and Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound and its derivatives with high accuracy. nih.gov A key feature of this analysis is the distinct isotopic pattern generated by the presence of bromine and iodine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, leading to a characteristic M and M+2 doublet in the mass spectrum. Iodine is monoisotopic (¹²⁷I). The combination of these halogens results in a unique isotopic signature that can be used to confirm the presence of both atoms in the molecule.

HRMS is also instrumental in mechanistic studies of reactions involving these indole derivatives. nih.govfrontiersin.orgresearchgate.netscispace.com By analyzing the mass of reactants, intermediates, and products, researchers can gain insights into the reaction pathways. For example, in cross-coupling reactions, HRMS can be used to identify the products and byproducts, helping to elucidate the catalytic cycle.

Table 2: Theoretical Isotopic Distribution for the Molecular Ion of this compound (C₈H₅BrIN).

| Ion | m/z (calculated) | Relative Abundance (%) |

| [M]⁺ (C₈H₅⁷⁹BrIN)⁺ | 320.8650 | 100.0 |

| [M+1]⁺ | 321.8684 | 9.1 |

| [M+2]⁺ (C₈H₅⁸¹BrIN)⁺ | 322.8630 | 97.7 |

| [M+3]⁺ | 323.8663 | 8.9 |

Note: The relative abundances are based on the natural isotopic abundances of the elements. This pattern provides a clear fingerprint for the presence of one bromine atom.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

The crystal structure reveals how the molecules pack in the solid state, which is governed by intermolecular interactions such as hydrogen bonding (e.g., N-H···O), halogen bonding (e.g., I···O, Br···O), and π-π stacking interactions. iucr.orgresearchgate.netrsc.org Understanding these interactions is important for predicting physical properties like melting point and solubility.

Table 3: Illustrative Crystallographic Data for a Hypothetical Halogenated Indole Derivative.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 990.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.15 |

Note: This data is for illustrative purposes and does not represent a specific measured structure of this compound.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and purity assessment of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. sielc.com

Preparative HPLC for Challenging Separations

For challenging separations, such as the isolation of a desired product from a complex reaction mixture or the separation of closely related isomers, preparative HPLC is the technique of choice. kcl.ac.uk By using larger columns and higher flow rates, significant quantities of a compound can be purified with high resolution. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), is a common approach for indole derivatives. sielc.comgoogle.com

Table 4: Representative Preparative HPLC Conditions for the Purification of Indole Derivatives.

| Parameter | Condition |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20-80% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

Note: These conditions are a general example and would need to be optimized for the specific compound being purified.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. rsc.orgrsc.orgtheses.fr For a newly synthesized compound like a derivative of this compound, elemental analysis provides crucial evidence for its stoichiometric formula. The experimentally determined percentages of each element are compared to the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and theoretical values provides strong support for the identity and purity of the compound.

Table 5: Comparison of Theoretical and Experimental Elemental Analysis Data for a Hypothetical Derivative, C₁₀H₇BrINO₂.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 32.54 | 32.61 |

| Hydrogen (H) | 1.91 | 1.95 |

| Nitrogen (N) | 3.79 | 3.75 |

Note: The presence of bromine and iodine is typically confirmed by mass spectrometry.

Vii. Future Research Directions and Emerging Opportunities in 6 Bromo 7 Iodo 1h Indole Chemistry

Development of Sustainable and Green Synthetic Routes for Halogenated Indoles

The synthesis of halogenated indoles, including 6-bromo-7-iodo-1H-indole, has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of fine chemical manufacturing hinges on the development of environmentally benign and sustainable synthetic protocols.

Recent advancements in green chemistry offer promising alternatives. openmedicinalchemistryjournal.comresearchgate.net These include the use of greener solvents like water and ionic liquids, as well as catalyst-free and solvent-free reaction conditions. openmedicinalchemistryjournal.comtandfonline.com Microwave-assisted synthesis has also emerged as a rapid and efficient method for preparing indole (B1671886) derivatives. tandfonline.com

For the specific synthesis of halogenated indoles, methods utilizing in-situ generated reactive halogenating species from halide salts and an oxidant like oxone are gaining traction. organic-chemistry.org This approach avoids the use of stoichiometric and often toxic halogenating agents. organic-chemistry.org Electrochemical methods, which use electricity as a "reagent," also represent a green and economical strategy for C-H halogenation of indoles. sci-hub.se

Future research in this area will likely focus on:

Catalyst-free and solvent-free synthesis: Exploring reactions under neat conditions or using solid-state methods to minimize solvent waste. openmedicinalchemistryjournal.com

Use of biodegradable solvents: Investigating bio-based solvents like cyclopentyl methyl ether (CPME) as replacements for hazardous solvents like NMP and DMF.

Flow chemistry: Implementing continuous-flow reactors for safer, more efficient, and scalable production of halogenated indoles.

Biocatalysis: Employing enzymes to catalyze the synthesis of indoles in an environmentally friendly manner. irjmets.com

| Green Approach | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency. | Accelerated synthesis of the dihalogenated indole core. | tandfonline.com |

| Ionic Liquids as Solvents/Catalysts | Tunable properties, potential for recyclability, can act as both solvent and catalyst. | Facilitating selective halogenation steps and subsequent functionalization. | openmedicinalchemistryjournal.comrsc.org |

| Water as a Solvent | Non-toxic, inexpensive, and environmentally benign. | Performing coupling or condensation reactions in aqueous media. | openmedicinalchemistryjournal.com |

| Electrochemical Synthesis | Avoids stoichiometric oxidants, high atom economy, mild conditions. | Direct and regioselective C-H halogenation to introduce bromine and iodine. | sci-hub.se |

| Catalyst- and Solvent-Free Reactions | Reduced waste, simplified workup, cost-effective. | Solid-state or high-temperature neat reactions for indole ring formation. | openmedicinalchemistryjournal.com |

Exploration of Novel Catalytic Transformations Exploiting Orthogonal Halogen Reactivity

The presence of both bromine and iodine on the this compound scaffold offers a unique opportunity for selective, or "orthogonal," chemical transformations. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, allowing for sequential functionalization.

Palladium-catalyzed reactions are particularly well-suited for this purpose. nih.gov For instance, a Sonogashira or Suzuki coupling could be performed selectively at the C7-iodo position, leaving the C6-bromo position intact for a subsequent, different coupling reaction. This stepwise approach allows for the modular synthesis of complex, polysubstituted indole derivatives. rsc.org

Future research will likely delve into:

Developing new catalyst systems: Designing catalysts with enhanced selectivity for either the C-I or C-B bond, enabling even more precise control over the reaction sequence.

Exploring different coupling partners: Expanding the range of nucleophiles and electrophiles that can be used in these selective cross-coupling reactions. chemistryviews.org

Investigating alternative metal catalysts: While palladium is widely used, exploring the catalytic potential of other metals like copper, nickel, and gold could lead to novel reactivity and selectivity. organic-chemistry.org

Integration into Advanced Supramolecular Assemblies and Frameworks

The halogen atoms on this compound can participate in halogen bonding, a non-covalent interaction that is increasingly being recognized as a powerful tool for constructing supramolecular assemblies. acs.orgresearchgate.net The directionality and tunability of halogen bonds make them ideal for designing complex, ordered structures like liquid crystals, gels, and metal-organic frameworks (MOFs). researchgate.net

The ability of iodine and bromine to act as halogen bond donors can be exploited to direct the self-assembly of this compound derivatives into pre-designed architectures. These assemblies could find applications in materials science, for example, as sensors, catalysts, or in organic electronics.

Emerging opportunities in this area include:

Designing novel supramolecular synthons: Utilizing the dihalogenated indole as a building block for creating new and robust supramolecular motifs.

Controlling solid-state packing: Using halogen bonding to influence the crystal packing of indole derivatives, which can in turn affect their physical properties like solubility and bioavailability.

Fabricating functional materials: Creating materials with tailored optical, electronic, or porous properties based on the self-assembly of this compound derivatives.

Investigating host-guest chemistry: Exploring the potential of supramolecular cages and frameworks built from this indole to encapsulate and release guest molecules.

Investigation of Unexplored Reactivity Pathways and Mechanistic Insights

While the general reactivity of halogenated indoles is understood, the specific behavior of a dihalogenated system like this compound offers opportunities for discovering new reactions and gaining deeper mechanistic understanding. For example, the interplay between the two halogen atoms and the indole nitrogen could lead to unexpected cyclization or rearrangement reactions.

Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial for elucidating the pathways of these reactions. nih.gov Isotopic labeling studies, for instance, can provide definitive evidence for proposed reaction mechanisms. nih.gov Understanding the reaction mechanisms at a molecular level is essential for optimizing reaction conditions and designing more efficient synthetic strategies.

Future research should focus on:

Exploring reactions under unconventional conditions: Investigating the reactivity of this compound under photochemical, electrochemical, or high-pressure conditions.

Searching for novel cyclization reactions: Designing reactions that utilize both the halogen atoms and other functional groups on the indole to construct new polycyclic systems.

Studying the influence of N-substituents: Investigating how different protecting groups or substituents on the indole nitrogen affect the reactivity of the halogenated ring.

Uncovering transient intermediates: Using advanced spectroscopic techniques to detect and characterize short-lived intermediates in reactions involving this compound.

Computational Design of New Functional Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. researchgate.netnih.gov Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectroscopic signatures of molecules like this compound and its derivatives. researchgate.net

By computationally screening virtual libraries of compounds, researchers can identify derivatives with desired properties, such as specific biological activities or favorable material characteristics, before embarking on time-consuming and expensive laboratory synthesis. acs.orgresearchgate.net This in silico approach can significantly accelerate the discovery and development process.

Key opportunities in this domain include:

Predicting biological activity: Using molecular docking and other computational methods to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov

Designing materials with specific properties: Computationally designing derivatives with tailored electronic and optical properties for applications in organic electronics. nih.gov

Understanding structure-activity relationships (SAR): Building computational models that correlate the structural features of indole derivatives with their observed activity, providing insights for rational drug design. acs.orgresearchgate.net

Guiding synthetic efforts: Using computational predictions to prioritize the synthesis of the most promising candidate molecules.

| Computational Method | Application | Potential for this compound Research | References |

|---|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic structure, reactivity, and spectroscopic properties. | Understanding the orthogonal reactivity of the C-I and C-B bonds; predicting reaction pathways. | researchgate.net |

| Molecular Docking | Predicting the binding mode and affinity of a ligand to a biological target. | Identifying potential protein targets for derivatives of this compound. | nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling large systems by treating a small, reactive region with high-level quantum mechanics and the rest with classical mechanics. | Simulating enzyme-catalyzed reactions involving derivatives of this compound. | rsc.org |

| Molecular Dynamics (MD) Simulations | Simulating the time-dependent behavior of molecular systems. | Studying the conformational dynamics and stability of supramolecular assemblies. | nih.gov |

High-Throughput Screening of Synthetic Conditions for Optimized Yields and Selectivity

High-throughput screening (HTS) techniques, which allow for the rapid testing of a large number of reaction conditions, are transforming the field of chemical synthesis. By using automated and miniaturized platforms, researchers can quickly identify the optimal conditions for a given reaction, leading to improved yields and selectivity. researchgate.netnih.gov